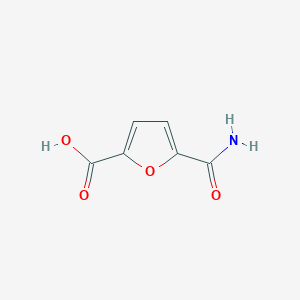

5-Carbamoylfuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-carbamoylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H2,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEQGGCLPCDSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54022-78-5 | |

| Record name | 5-carbamoylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Carbamoylfuran 2 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches for 5-Carbamoylfuran-2-carboxylic Acid Formation

Direct approaches capitalize on the selective modification of one of the two carboxylic acid groups on the furan-2,5-dicarboxylic acid (FDCA) backbone. The key challenge lies in achieving mono-amidation while preventing the formation of the diamide (B1670390) byproduct.

The formation of an amide bond between a carboxylic acid and an amine is a thermodynamically unfavorable process that requires the activation of the carboxyl group. Modern synthetic chemistry offers a suite of coupling reagents designed to facilitate this transformation efficiently.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for promoting amide bond formation. nih.gov The reaction mechanism involves the attack of the carboxylate on the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. nottingham.ac.ukacs.org This intermediate is then susceptible to nucleophilic attack by an amine to yield the desired amide and a soluble urea (B33335) byproduct. nih.gov

Beyond carbodiimides, other activating agents, known as uronium or phosphonium (B103445) salts, are effective. For instance, a regioselective mono-amidation of furan-2,5-dicarboxylic acid has been successfully achieved using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net This method relies on the gradual addition of the coupling reagent to control the activation and favor the formation of a mono-activated intermediate, which then reacts with the amine. researchgate.net

To improve the efficiency of carbodiimide-mediated couplings and suppress side reactions, additives are frequently employed. The primary side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which halts the desired reaction pathway. nih.gov

The choice of solvent and the presence of a base are critical for optimizing amidation reactions. Aprotic polar solvents like Dimethylformamide (DMF) and 1-methyl-2-pyrrolidinone (B7775990) (NMP) are commonly used as they can dissolve the reactants and intermediates. acs.orgresearchgate.net

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is often included. researchgate.net Its role is to deprotonate the carboxylic acid, forming the carboxylate anion which is the active nucleophile in the initial attack on the coupling agent. The base also neutralizes the acidic byproducts formed during the reaction, maintaining a favorable pH. Research has demonstrated that regioselective mono-amidation of FDCA can be achieved by the slow addition of the TBTU coupling reagent to a dilute solution of FDCA and DIPEA in DMF, followed by the addition of the amine. researchgate.net

Table 1: Selected Reaction Conditions for Mono-amidation of Furan-2,5-dicarboxylic Acid

| Coupling Reagent | Additive | Base | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| TBTU | None | DIPEA | DMF | Regioselective mono-amidation with good yields (e.g., 77% for the diethylamide). | researchgate.net |

| EDC | HOBt | Not specified | Not specified | High yields, suppression of racemization. | |

| EDC | HOBt | Not specified | NMP | Kinetic studies show rate is independent of HOBt concentration. | acs.org |

An alternative to using coupling agents is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. Furan-2,5-dicarboxylic acid can be converted to furan-2,5-dicarbonyl dichloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The resulting di-acyl chloride is highly reactive. By carefully controlling the stoichiometry (i.e., using one equivalent of ammonia (B1221849) or a primary/secondary amine) and reaction conditions such as low temperature, it is possible to achieve selective mono-amidation. The high reactivity of the acyl chloride allows the reaction to proceed readily with the amine nucleophile, releasing HCl which is typically scavenged by an added base or by using excess amine.

Amidation Reactions of Furan (B31954) Carboxylic Acids

Precursor Synthesis for Furan-2-Carboxylic Acid Scaffolds

The availability of the starting material, furan-2-carboxylic acid or its derivatives, is paramount. These precursors are increasingly sourced from renewable biomass.

The most common platform chemicals derived from lignocellulosic biomass for furan synthesis are furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com The synthesis of furan-2-carboxylic acid (also known as 2-furoic acid) is often achieved through the oxidation of furfural. mdpi.com This transformation can be accomplished using various methods, including the traditional Cannizzaro reaction, which disproportionates the aldehyde in the presence of a strong base, or through more modern and selective catalytic aerobic oxidation processes. mdpi.comresearchgate.net

Similarly, 2,5-furandicarboxylic acid (FDCA), the direct precursor to this compound, is typically produced via the oxidation of HMF. mdpi.com Advanced methods also explore the synthesis of FDCA precursors directly from saccharide-derived materials like D-glucono-δ-lactone, aiming for more environmentally benign and efficient processes. google.com Biocatalytic routes, using recombinant microorganisms to oxidize furan aldehydes to their corresponding carboxylic acids, are also gaining significant interest due to their high selectivity and mild reaction conditions. researchgate.net

Palladium-Catalyzed Direct Coupling Strategies for Bifuran Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and they have been successfully applied to the synthesis of bifuran derivatives. nih.gov These reactions typically involve the coupling of a halogenated furan with an organometallic furan species. For instance, the Suzuki coupling reaction between a dibromo- or tetrabromo-bifuran and an arylboronic acid, catalyzed by a palladium complex like Pd(PPh₃)₄, can furnish aryl-substituted 2,2'-bifurans. researchgate.net The reaction is generally carried out in a mixture of an organic solvent such as tetrahydrofuran (B95107) (THF) and an aqueous solution of a base like potassium carbonate. researchgate.net This methodology provides a versatile route to a variety of substituted bifuran systems, which can be further functionalized to introduce carboxylic acid and carbamoyl (B1232498) groups. The efficiency and functional group tolerance of these palladium-catalyzed methods make them highly valuable in the synthesis of complex furan-containing molecules. nih.gov

Controlled Oxidation Methods for Furan-2-Carboxylic Acids

The selective oxidation of furan derivatives is a key strategy for the synthesis of furan-2-carboxylic acids. Various oxidizing agents and catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.

One notable method involves the oxidation of furfural, a readily available biomass-derived platform chemical, to furoic acid. rsc.orgnih.gov Supported gold-palladium (AuPd) nanoparticles on magnesium hydroxide (B78521) (Mg(OH)₂) have been shown to be effective catalysts for this oxidation in the presence of sodium hydroxide and oxygen. rsc.org This heterogeneous catalytic system allows for the selective conversion of the aldehyde group to a carboxylic acid. rsc.org

Another approach utilizes ruthenium catalysts for the oxidation of furan rings. For example, 1-arylalkylfurans can be selectively oxidized to 2-arylalkanoic acids using ruthenium trichloride (B1173362) (RuCl₃) as a catalyst in the presence of sodium periodate (B1199274) (NaIO₄). thieme-connect.com The chemoselectivity of this oxidation can be controlled by the solvent system. thieme-connect.com

Furthermore, processes have been developed for the oxidation of furoates to 5-(alkoxycarbonyl)furan-2-carboxylic acids (ACFC). google.comgoogle.com These methods often employ a catalyst system containing cobalt, manganese, and bromine in a carboxylic acid solvent, with the continuous removal of water vapor to drive the reaction to completion and improve product purity. google.com

The oxidation of 5-hydroxymethylfurfural (HMF) is another important route. HMF can be oxidized to furan-2,5-dicarboxylic acid (FDCA) through intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). nih.gov This transformation highlights the stepwise oxidation potential on the furan ring.

| Starting Material | Catalyst/Reagent | Product | Reference |

| Furfural | AuPd/Mg(OH)₂ | Furoic Acid | rsc.org |

| 1-Arylalkylfurans | RuCl₃/NaIO₄ | 2-Arylalkanoic Acids | thieme-connect.com |

| Methyl 5-methylfuran-2-carboxylate (MMFC) | Co/Mn/Br catalyst | 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC) | google.com |

| 5-Hydroxymethylfurfural (HMF) | Ruthenium pincer catalysts | Furan-2,5-dicarboxylic acid (FDCA) | nih.gov |

Microwave-Assisted Synthetic Routes to Furan Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.orgarabjchem.orgrsc.org This technology has been successfully applied to the synthesis of various furan derivatives.

For instance, the condensation of furfural and its derivatives with active methylene (B1212753) compounds can be efficiently carried out under both thermal and non-thermal microwave irradiation to produce furfurylidene compounds. researchgate.net Microwave heating has also been employed in the synthesis of β-keto thioethers and tetra-substituted furans through three-component reactions involving arylglyoxals, cyclic 1,3-dicarbonyls, and thiols. rsc.orgrsc.org The use of microwave irradiation can significantly reduce reaction times, for example, from 12 hours under reflux to just 15 minutes under microwave heating at 130 °C. rsc.org

Furthermore, microwave-assisted methods have been developed for the synthesis of coumarin-fused furan derivatives. arabjchem.org These methods include palladium-catalyzed intramolecular cross-dehydrogenative coupling and one-pot multicomponent reactions. arabjchem.org The synthesis of indole (B1671886) and furan derivatives with potential biological activities has also been achieved using microwave irradiation, demonstrating the versatility of this technique.

| Reaction Type | Reactants | Product | Conditions | Reference |

| Condensation | Furfural derivatives, Active methylene compounds | Furfurylidene compounds | Microwave irradiation | researchgate.net |

| Three-component reaction | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thiols | β-keto thioethers, Tetra-substituted furans | Microwave heating, 130°C, 15 min | rsc.orgrsc.org |

| Intramolecular cross dehydrogenative coupling | 3-Arylamino coumarins | Coumarin-fused indoles | Microwave heating, 140°C, Pd catalyst | arabjchem.org |

| Condensation | Indole-2-carboxylic acid, Benzene sulfonyl hydrazide | Indole derivatives | Microwave irradiation, 600W, 2 min |

Derivatization from Furfuryl Alcohol

Furfuryl alcohol is a versatile and renewable starting material for the synthesis of a wide range of furan derivatives. inchem.org Its chemical modification can lead to the formation of various functionalized furans, including precursors for this compound.

One of the primary transformations of furfuryl alcohol is its oxidation to furfural and subsequently to 2-furoic acid. inchem.org This oxidation is a key step in many synthetic pathways. The esterification of furfuryl alcohol with various carboxylic acids or their anhydrides is another common derivatization reaction. google.com For example, furfuryl alcohol can be esterified with acetic anhydride (B1165640) to produce furfuryl acetate (B1210297). google.com

The acid-catalyzed conversion of furfuryl alcohol in ethanol (B145695) can lead to the formation of ethyl levulinate. rsc.org This reaction proceeds through several intermediates, including ethoxymethylfuran. rsc.org Furthermore, studies have investigated the mitigation effects of furfuryl alcohol and its carboxylic acid derivatives in coffee and model systems, highlighting its reactivity and potential for transformation under various conditions. nih.gov The metabolism of furfuryl alcohol and its esters involves hydrolysis and subsequent oxidation to 2-furoic acid, which can then be further metabolized. inchem.org

Condensation Reactions with Amino Acid Salts

Condensation reactions are fundamental in organic synthesis for forming larger molecules from smaller units, often with the elimination of a small molecule like water. libretexts.org In the context of furan chemistry, condensation reactions involving furan-2-carboxylic acids and amino acid salts are a key method for preparing furan-2-carbonyl amino acid derivatives. nih.gov

This synthetic approach typically utilizes a condensation agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The use of the EDC/HOBt system facilitates the formation of the amide bond between the furan-2-carboxylic acid and the amino acid salt in good yields while minimizing racemization of the amino acid chiral center. nih.gov

These reactions are versatile and can be applied to a range of substituted furan-2-carboxylic acids and various amino acids, including glycine (B1666218), alanine, phenylalanine, tryptophan, and tyrosine. nih.gov This allows for the creation of a diverse library of furan-based compounds with potential biological activities. The synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones has also been achieved through a three-component condensation reaction involving N,N'-dimethylbarbituric acid, an aldehyde, and an isocyanide in water. researchgate.net

Spectroscopic and Chromatographic Characterization of this compound and its Synthesized Analogues

The structural elucidation of newly synthesized compounds is a critical step in chemical research. For this compound and its analogues, a combination of spectroscopic and chromatographic techniques is employed to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

For carboxylic acids, the proton of the carboxyl group (–COOH) is highly characteristic in ¹H NMR spectroscopy. It typically appears as a broad singlet in the downfield region of the spectrum, usually between 10 and 12 ppm. libretexts.org This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding. libretexts.org The broadness of the signal is a result of proton exchange. Addition of deuterium (B1214612) oxide (D₂O) to the NMR sample will cause this signal to disappear, confirming the presence of an acidic proton. Protons on the carbon atom adjacent to the carboxylic acid group typically resonate in the 2-3 ppm range. libretexts.org

In ¹³C NMR spectroscopy, the carbonyl carbon of a carboxylic acid is also highly deshielded and appears in the range of 160-180 ppm. libretexts.org While this is a downfield shift, it is generally not as far downfield as the carbonyl carbons of aldehydes and ketones. libretexts.org

The synthesized compounds are characterized by their ¹H NMR spectra and melting points. organic-chemistry.org The structures of intermediates in reaction pathways, such as the acid-catalyzed conversion of furfuryl alcohol, have been elucidated using 1D and 2D NMR techniques. rsc.org

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Characteristics | Reference |

| ¹H | Carboxylic Acid (–COOH) | 10–12 | Broad Singlet | Disappears with D₂O exchange | libretexts.org |

| ¹H | α-Protons (–CH–COOH) | 2–3 | Varies | libretexts.org | |

| ¹³C | Carbonyl (–C OOH) | 160–180 | Singlet | Deshielded | libretexts.org |

An in-depth analysis of this compound and its related compounds relies on a suite of sophisticated analytical techniques. These methods are crucial for confirming the molecular structure, identifying functional groups, assessing purity, and isolating the compound from reaction mixtures. The following sections detail the application of mass spectrometry, spectroscopy, and chromatography in the characterization of this important chemical entity.

2 Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound. The technique provides a precise molecular mass and offers insights into the compound's connectivity through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₆H₅NO₄, which corresponds to a monoisotopic mass of 155.02185 Daltons. uni.lu In mass spectrometry, the compound can be ionized to form a molecular ion (M⁺), which is detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. savemyexams.com Due to the stable aromatic furan ring, the molecular ion peak is expected to be strong and readily identifiable. libretexts.org

Depending on the ionization technique used, various adducts can be formed. Predictive analysis suggests the formation of several common adducts in both positive and negative ion modes, which can aid in confirming the molecular weight. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Formula | Adduct Type | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 156.02913 |

| [M+Na]⁺ | Sodiated Molecule | 178.01107 |

| [M+K]⁺ | Potassiated Molecule | 193.98501 |

| [M+NH₄]⁺ | Ammoniated Molecule | 173.05567 |

| [M-H]⁻ | Deprotonated Molecule | 154.01457 |

Data sourced from PubChemLite. uni.lu

Fragmentation of the molecular ion provides valuable structural information. The fragmentation process involves the breaking of weaker bonds to form more stable ions. tutorchase.com For this compound, key fragmentation pathways would involve the loss of small, stable neutral molecules or radicals from the carboxylic acid and carbamoyl functional groups. libretexts.orgarizona.edu

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (•OH, mass loss of 17) or the entire carboxyl group (•COOH, mass loss of 45). savemyexams.comlibretexts.org Primary amides are known to undergo fragmentation, including the McLafferty rearrangement if an appropriate gamma-hydrogen is available, although this is not the case for this specific structure. libretexts.org Cleavage adjacent to the carbonyl groups is a common pathway. arizona.edu The stability of the resulting fragment ions is a key factor influencing the observed fragmentation pattern. tutorchase.com

3 Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) are indispensable for identifying the functional groups present in this compound and analyzing its electronic conjugation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. The IR spectrum of this compound is expected to show several distinct absorption bands corresponding to its carboxylic acid, amide, and furan ring moieties. Carboxylic acids in the solid or liquid state typically exist as hydrogen-bonded dimers, which significantly influences their IR spectra. spcmc.ac.inspectroscopyonline.com

The most prominent feature is a very broad O-H stretching band from the carboxylic acid, which generally appears in the region of 3300-2500 cm⁻¹. libretexts.org This band often overlaps with C-H stretching vibrations. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid is strong and, due to conjugation with the furan ring, is expected to appear in the 1710-1680 cm⁻¹ range. spcmc.ac.in The amide group also contributes characteristic bands, including N-H stretching and a C=O stretch (Amide I band). Other important vibrations include C-O stretching and O-H bending. spcmc.ac.inlibretexts.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad, strong |

| Amide | N-H stretch | ~3400 - 3200 | Moderate, can be one or two bands |

| Carboxylic Acid | C=O stretch (conjugated) | 1710 - 1680 | Strong, sharp |

| Amide | C=O stretch (Amide I) | ~1650 | Strong |

| Furan Ring | C=C stretch | ~1600 - 1450 | Variable |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O-H bend | 1440 - 1395 | Moderate |

Data compiled from general spectroscopic principles for carboxylic acids and amides. spcmc.ac.inspectroscopyonline.comlibretexts.orgpg.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for analyzing conjugated systems. Simple, unconjugated carboxylic acids absorb at wavelengths around 210 nm, which is often of limited practical use. libretexts.orglibretexts.org However, the structure of this compound contains a furan ring conjugated with both a carboxylic acid and a carbamoyl group. This extended π-system causes a bathochromic shift (a shift to longer wavelengths) of the maximum absorption (λmax) compared to its unconjugated counterparts. researchgate.netresearchgate.net The presence of multiple chromophores (the furan ring, C=O of the acid, and C=O of the amide) in conjugation leads to characteristic absorption bands in the UV region. upi.edu The exact position and intensity of these bands are sensitive to the solvent and the pH of the medium.

4 Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone technique for the separation, purification, and purity assessment of organic compounds like this compound. nih.gov The choice of chromatographic method depends on the scale of the separation and the physicochemical properties of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical method for assessing the purity of this compound. Given the acidic nature of the molecule, reversed-phase HPLC (RP-HPLC) is commonly employed. To achieve good peak shape and retention, the ionization of the carboxylic acid is often suppressed by adding an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase. nih.gov This technique, known as ion-suppression RP-HPLC, is widely used for the analysis of carboxylic acids. nih.gov Alternatively, ion-pair chromatography can be used, where a reagent is added to the mobile phase to form a neutral ion-pair with the analyte, enhancing its retention on a reversed-phase column. nih.gov Detection is typically performed using a UV detector, set to a wavelength where the compound absorbs strongly. nih.gov

Column Chromatography is the standard method for the purification of this compound on a preparative scale. academie-sciences.fr Normal-phase chromatography using silica (B1680970) gel as the stationary phase is common. academie-sciences.fr A mixture of polar and non-polar solvents, such as ethyl acetate and a hydrocarbon like hexane (B92381) or cyclohexane, is used as the eluent. academie-sciences.fr The polarity of the solvent system is carefully optimized to achieve separation of the desired compound from starting materials, by-products, and other impurities. The addition of a small amount of acid (e.g., acetic acid or formic acid) to the eluent can improve the chromatographic behavior by preventing the streaking of the acidic compound on the silica gel. academie-sciences.fr

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of fractions collected during column chromatography. academie-sciences.fr It operates on the same principles as column chromatography, using a stationary phase coated on a plate and a suitable mobile phase. The separated spots are visualized under UV light or by staining. academie-sciences.fr

Table 3: Chromatographic Methods for this compound

| Method | Stationary Phase | Mobile Phase Principle | Application |

|---|---|---|---|

| Reversed-Phase HPLC | C18 or C8 silica | Aqueous buffer/organic solvent with ion-suppression (e.g., formic acid) | Purity assessment, Quantitative analysis |

| Normal-Phase Column Chromatography | Silica Gel | Gradient of non-polar/polar solvents (e.g., Hexane/Ethyl Acetate) | Preparative isolation and purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Non-polar/polar solvent mixture | Reaction monitoring, Purity screening |

Information based on standard chromatographic practices for aromatic carboxylic acids. nih.govnih.govacademie-sciences.fr

Structure Activity Relationship Sar Investigations of 5 Carbamoylfuran 2 Carboxylic Acid and Its Derivatives

Positional and Substituent Effects on the Furan (B31954) Ring and Carbamoyl (B1232498) Group

The bioactivity of furan-based compounds is highly sensitive to the nature and position of substituents on the heterocyclic ring and associated functional groups.

The introduction of fluoro and methoxy (B1213986) groups can significantly alter the pharmacokinetic and pharmacodynamic properties of furan derivatives. For instance, in a series of naphthoquinone-furan-2-cyanoacryloyl hybrids designed as potential antitumor agents, the presence and position of methoxy groups on the naphthyl ring were critical for activity. mdpi.com Specifically, a derivative featuring a 4-MeO-phenylacetylene group demonstrated potent cytotoxicity against a panel of cancer cell lines. mdpi.com The methoxy group's electron-donating nature and its potential to form hydrogen bonds can enhance binding to biological targets. ontosight.ai

Similarly, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In studies of indole-2-carboxylic acids, a related heterocyclic system, a 5-fluoro substituent was shown to act as an antagonist at the NMDA receptor-associated glycine (B1666218) site, significantly enhancing the anticonvulsive activity of conventional antiepileptic drugs. nih.gov While direct SAR data on fluoro-substituted 5-carbamoylfuran-2-carboxylic acid is limited in the provided results, the principles from analogous structures suggest that strategic placement of fluorine could modulate bioactivity through effects on lipophilicity and electronic properties.

| Compound/Derivative Class | Substituent | Observed Effect on Bioactivity | Reference |

| Naphthoquinone-furan hybrids | 4-MeO-phenylacetylene | Potent cytotoxicity against multiple cancer cell lines (IC50 range: 0.08–1.14 µM). | mdpi.com |

| Indole-2-carboxylic acids | 5-Fluoro | Enhanced the anticonvulsive activity of certain antiepileptic drugs. | nih.gov |

| Furan-2-carboxylic acid derivative | 4-methoxy-phenyl group | Part of a complex amide moiety in a compound with potential antimicrobial, anti-inflammatory, and anticancer properties. | ontosight.ai |

The conjugation of amino acid residues to the furan-2-carbonyl scaffold has emerged as a promising strategy for modulating bioactivity. A study focused on synthesizing furan- and thiophene-2-carbonyl amino acid derivatives found that these compounds could activate the hypoxia-inducible factor (HIF) pathway by inhibiting the Factor Inhibiting HIF-1 (FIH-1). nih.gov The design of these molecules was based on mimicking the FIH-1 cofactor, 2-oxoglutarate. nih.gov

| Furan-2-carbonyl Derivative | Amino Acid Residue | Target | Biological Effect | Reference |

| Furan-2-carbonyl amino acid | Glycine, Alanine, Phenylalanine, etc. | FIH-1 | Inhibition of FIH-1, activation of HIF-α/HRE transcriptional activity. | nih.gov |

| 2-(3-furan-2-carbonylthioureido) acetic acid | Glycine | Acanthamoeba sp. | Showed lower IC50 value (4.60 ± 0.61), indicating enhanced activity. | analis.com.my |

To understand the unique contribution of the furan ring to biological activity, researchers often compare furan-based compounds with analogues containing other heterocyclic systems like indole (B1671886) or pyridine.

In one study, benzo[b]furan and indole analogues of benzo[b]thiophene tubulin polymerization inhibitors were synthesized and evaluated. nih.gov The results indicated that several of the benzo[b]furan and indole analogues were also very potent, demonstrating that these scaffolds could effectively substitute the benzothiophene (B83047) core while maintaining high activity. nih.gov Another study developed a method for the oxidative coupling of furans with indoles, creating novel bis(indolyl)furans. chemrxiv.org This highlights the chemical compatibility and potential for creating hybrid structures with unique electronic and photophysical properties. chemrxiv.org

Furthermore, structure-activity relationship analyses of isatin-containing heterocycles, which often feature an indole core, have shown that the hydrazide moiety can provide a crucial hydrogen bonding domain for interaction with amino acid residues, a feature also relevant to furan-carboxamide derivatives. preprints.org A comparative study on mechanistic probes for decomposition showed that furan-containing compounds had different stability profiles compared to pyridyl or naphthyl analogues, which can influence their biological efficacy over time. nih.gov

The nature of the linkage connecting the furan core to other parts of a molecule, particularly the choice between an amide and an amine, can profoundly affect its biological properties. The amide bond's planarity, hydrogen bonding capability, and resistance to rotation differ significantly from the more flexible, basic amine linkage.

A study investigating the stability of various heterocyclic compounds found that probes with a 4-position amide linkage showed a higher degree of decomposition compared to their counterparts with a free carboxylic acid, which would be the precursor to an amine linkage after reduction. nih.gov This suggests that while the amide bond is a key structural feature in many active molecules, its stability can be a liability. In the synthesis of polyimides, furan-based diamines are used, indicating the utility of the amine linkage in polymer chemistry. mdpi.com Conversely, many biologically active furan derivatives, including those with antimicrobial and anti-inflammatory properties, are furan-2-carboxamides. nih.govmdpi.com The amide linkage is integral to the structure of these active compounds, often participating in key binding interactions with biological targets. nih.gov

Rational Design Principles for Optimized Pharmacological Profiles

Based on the SAR investigations, several rational design principles can be formulated to optimize the pharmacological profiles of this compound derivatives:

Scaffold Hopping and Bioisosteric Replacement : The furan ring can often be successfully replaced with other heterocycles like thiophene, indole, or benzofuran (B130515) to maintain or improve activity, as seen in the development of FIH-1 and tubulin inhibitors. nih.govnih.gov This allows for the fine-tuning of properties like solubility and metabolic stability.

Strategic Substitution : The introduction of small, electron-withdrawing groups like fluorine or electron-donating groups like methoxy at specific positions can enhance binding affinity and modulate pharmacokinetic properties. mdpi.comontosight.ai

Amino Acid Conjugation : Attaching amino acid residues to the furan-2-carbonyl core is an effective strategy for creating inhibitors of enzymes like FIH-1, where the amino acid mimics a natural substrate or cofactor. nih.gov The choice of amino acid is critical for optimizing the fit within the enzyme's active site.

Linker Modification : The choice between a rigid amide linkage and a more flexible amine linker must be carefully considered. While amides provide defined geometry and hydrogen bonding sites, their stability can be a concern. nih.govnih.gov The optimal linker will depend on the specific target and desired properties.

Exploiting Hybridization : Combining the furan scaffold with other pharmacologically relevant moieties, such as indole or naphthoquinone, can lead to hybrid molecules with novel or enhanced activities. mdpi.comchemrxiv.org This approach leverages the distinct properties of each component to create a more effective agent.

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new therapeutic agents with improved potency, selectivity, and drug-like properties. ijabbr.com

Mechanistic Insights into Biological Activities of 5 Carbamoylfuran 2 Carboxylic Acid Derivatives

Modulation of Specific Molecular Targets

The biological activities of 5-carbamoylfuran-2-carboxylic acid and its derivatives are rooted in their ability to interact with and modulate the function of specific molecular targets. These interactions are primarily with enzymes, where the compounds can act as inhibitors, altering critical physiological and pathological pathways.

Factor Inhibiting Hypoxia-Inducible Factor (FIH-1) Inhibition

A key molecular target for derivatives of this compound is the Factor Inhibiting Hypoxia-Inducible Factor (FIH-1). FIH-1 is an Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenase that plays a crucial role in regulating the cellular response to hypoxia. pnas.orgrsc.org It functions by hydroxylating an asparagine residue in the C-terminal transactivation domain of the hypoxia-inducible factor (HIF-α), which in turn blocks the recruitment of transcriptional coactivators and suppresses HIF-mediated gene expression. nih.gov Furan- and thiophene-2-carbonyl amino acid derivatives have been specifically designed as FIH-1 inhibitors. mdpi.com By inhibiting FIH-1, these compounds can enhance HIF transcriptional activity, a mechanism of significant therapeutic interest. mdpi.com

The inhibitory action against FIH-1 is achieved through competitive antagonism of the natural co-substrate, 2-oxoglutarate (2OG). mdpi.com Inhibitors are designed to mimic 2OG and occupy its binding site within the enzyme's active center. mdpi.comnih.gov By binding to the active site, these inhibitors prevent 2OG from associating with the enzyme, thereby blocking the catalytic hydroxylation reaction that FIH-1 performs on HIF-α. mdpi.comnih.gov The design of furan-based derivatives is predicated on their structural capacity to effectively compete with 2OG for binding to the FIH-1 active site. mdpi.com

The active site of FIH-1 contains a crucial iron(II) ion (Fe(II)) that is essential for its catalytic activity. pnas.orgnih.gov This iron atom is held in place by a triad (B1167595) of amino acid residues: two histidines and one aspartate. pnas.orgnih.gov Inhibitors of FIH-1, including cyclic beta-oxocarboxylic acids and quinoline (B57606) derivatives, exert their effect by directly interacting with and chelating this active site iron ion. rsc.orgnih.gov This coordination to the Fe(II) ion is a primary mechanism of inhibition, as it physically blocks the binding of the 2OG co-substrate. nih.gov The ability of the inhibitor's functional groups to form coordinate bonds with the iron is a critical feature of its potency.

Beyond metal chelation, the affinity and specificity of inhibitors are determined by precise hydrogen bonding interactions with key residues in the FIH-1 active site. The natural co-substrate, 2OG, forms hydrogen bonds with Lys214 and Tyr145. mdpi.com Inhibitors are designed to replicate these interactions. The carboxylate group of furan-based inhibitors is positioned to form electrostatic and hydrogen bonding interactions with the side chains of Tyr145 and Lys214. rsc.orgmdpi.comacs.org For instance, crystallographic studies of various inhibitors in complex with FIH-1 show that their carboxylate moieties engage in hydrogen bonding with Tyr145 and Lys214, effectively mimicking the binding mode of the 2OG C5 carboxylate. rsc.orgnih.gov This targeted interaction ensures a high-affinity binding that contributes to the competitive inhibition of the enzyme.

Exploration of Derivatization and Analogues of 5 Carbamoylfuran 2 Carboxylic Acid

Carbamoyl-Substituted Furan (B31954) Carboxylic Acid Analogues

The synthesis of carbamoyl-substituted furan carboxylic acid analogues often involves the strategic manipulation of functional groups on the furan ring. These derivatives are of interest due to their potential biological activities.

A key intermediate in the synthesis of many furan derivatives is 5-hydroxymethyl-furan-2-carboxylic acid. This compound can be derived from the oxidation of 5-hydroxymethyl-2-furancarboxylic acid, a significant biomass-derived chemical building block. chemicalbook.com

Furan-2-Carbonyl Amino Acid Derivatives

The coupling of furan-2-carboxylic acid with various amino acids has yielded a series of furan-2-carbonyl amino acid derivatives. These compounds have been synthesized and evaluated for their potential to inhibit factor inhibiting hypoxia-inducible factor-1 (FIH-1). researchgate.netnih.gov The synthesis typically involves a condensation reaction between furan- or thiophene-2-carboxylic acids and amino acid salts, often utilizing a condensation agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

Researchers have systematically modified the furan ring (R1 and R2 moieties), the amino acid residue (R3 moiety), and introduced ester groups (R4 moiety) to enhance lipophilicity and cell permeability. nih.gov The inhibitory activities of these derivatives were assessed by measuring HIF response element (HRE) promoter activity in SK-N-BE(2)c cells. nih.govnih.gov Several of the synthesized furan- and thiophene-2-carbonyl amino acid derivatives demonstrated FIH-1 inhibitory activity. nih.gov

Table 1: Synthesized Furan-2-Carbonyl Amino Acid Derivatives and their Components. nih.gov

| Moiety | Modifications |

|---|---|

| R1 | H, Me, phenyl, 4'-phenoxyphenyl, or 4'-biphenyl |

| R2 | H or phenyl |

| R3 | Glycine (B1666218), alanine, phenylalanine, tryptophan, or tyrosine |

| R4 | Me or Et |

Furan-Sulfonic Acid Derivatives (e.g., 5-Carbamoylfuran-2-sulfonic Acid Analogues)

Furan-2-sulfonic acid is a heterocyclic sulfonic acid derivative synthesized through the sulfonation of furan. This reaction is typically carried out using a pyridine-sulfur trioxide (SO₃) complex in ethylene (B1197577) chloride at 100°C. uou.ac.in The electron-rich nature of the furan ring directs the sulfonic acid group to the 2-position. Derivatives of furan-2-sulfonic acid have been investigated for their potential antimicrobial and anticancer properties. For instance, certain furan derivatives have shown inhibitory effects against Escherichia coli and Staphylococcus aureus.

Hydroxymethyl Furan Carboxylate Derivatives

Methyl-5-(hydroxymethyl)-2-furan carboxylate, a naturally occurring furan, and its derivatives have been synthesized and studied for their biological activities. researchgate.net The synthesis of the parent compound can start from furfuryl alcohol and proceed through a series of reactions including Vilsmeier-Haack formylation, acetylation, Pinnick oxidation, and esterification. orientjchem.org

Derivatives have been prepared via amination, N-substitution, and amide formation. orientjchem.org For example, amide derivatives have been synthesized by reacting methyl-5-(hydroxymethyl)-2-furan carboxylate with amines like tryptamine (B22526) and diaminopropane. orientjchem.org The cytotoxicity of these compounds has been evaluated against various cancer cell lines, including HeLa, HepG2, and Vero cells. researchgate.netorientjchem.org Some derivatives, such as (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate (B1210297) and (5-((2-(1H-indol-3-yl)ethyl)carbamoyl)furan-2-yl)methyl acetate, have shown notable activity against the HeLa cell line.

Table 2: Cytotoxicity of selected Hydroxymethyl Furan Carboxylate Derivatives.

| Compound | IC50 against HeLa cell line (µg/mL) |

|---|---|

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | 64.00 |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate | 62.37 |

Nitrofuran Carboxylic Acid Derivatives

A variety of nitrofuran carboxylic acid derivatives have been synthesized, primarily from 5-nitrofuran-2-carboxylic acid, and investigated for their antimicrobial properties. mdpi.comresearchgate.netnih.gov The synthesis often involves the activation of 5-nitro-furan-2-carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with an appropriate amine to form amide derivatives. mdpi.com Another class of derivatives, hydrazide-hydrazones, are synthesized through the condensation of 5-nitrofuran-2-carboxylic acid hydrazide with various aromatic aldehydes. researchgate.netnih.gov

These derivatives have demonstrated significant in vitro activity against a range of fungal species, including Candida and Cryptococcus neoformans, as well as antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Some of these compounds have shown inhibitory activity greater than reference drugs like nitrofurantoin (B1679001) and ampicillin. researchgate.netnih.gov Additionally, derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester have been identified as inhibitors of the RNase H activity associated with HIV-1 reverse transcriptase. nih.gov

Bifuran Carboxylic Acid Derivatives

Bifuran structures, particularly 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA), are gaining interest as renewable monomers for creating alternatives to traditional oil-based polymers. oulu.fi The synthesis of the bifuran core can be achieved through palladium-catalyzed coupling reactions of furan derivatives. oulu.fi For instance, a Suzuki-Miyaura coupling between 5-bromo-furan-2-carboxylic acid and 5-formylfuran-2-boronic acid can be used to construct the bifuran scaffold.

BFDCA and its esters, such as dimethyl 2,2'-bifuran-5,5'-dicarboxylate, have been utilized in melt polycondensation reactions with diols like ethylene glycol and 1,4-butanediol (B3395766) to produce novel bio-based polyesters. oulu.fi These bifuran-based polyesters have shown promising properties, including higher glass transition temperatures compared to their terephthalic acid or furan-2,5-dicarboxylic acid (FDCA) counterparts. oulu.fi Furthermore, BFDCA has been used to prepare dimethacrylate monomers for bio-based polymer networks. acs.org

Computational and Theoretical Studies on 5 Carbamoylfuran 2 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Ab Initio, G4 Methods) for Electronic Structure

No specific research data found for 5-Carbamoylfuran-2-carboxylic acid.

Quantum chemical calculations, such as ab initio and high-accuracy G4 methods, are fundamental in determining the electronic structure of a molecule. researchgate.netbuketov.edu.kz These calculations could provide precise information on the geometry, energy, and electronic properties of this compound. Such studies would typically involve optimizing the molecular geometry to find its most stable conformation and calculating properties like orbital energies and electron distribution. For related furan (B31954) and carboxylic acid compounds, these methods have been used to elucidate reaction mechanisms and thermodynamic properties. buketov.edu.kzrsc.org

Density Functional Theory (DFT) Applications

No specific research data found for this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules, balancing accuracy with computational cost. nrel.govnih.gov For a molecule like this compound, DFT could be applied to various aspects of its chemical behavior.

No specific research data found for this compound.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. libretexts.orgwikipedia.org The energy and shape of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). libretexts.org An FMO analysis of this compound would identify the likely sites for electrophilic and nucleophilic attack, providing insights into its chemical reactions. For other carboxylic acids and heterocyclic compounds, FMO analysis has successfully predicted their reactivity in various chemical transformations. researchgate.netsapub.org

No specific research data found for this compound.

The carboxylic acid and carbamoyl (B1232498) groups on the furan ring suggest that this compound could act as a ligand for metal ions. DFT calculations are a powerful tool for predicting the binding affinity and coordination modes of ligands with metal ions. researchgate.netnih.gov Such studies would involve calculating the binding energies and geometries of the complex formed between the molecule and various metal ions. This information is crucial for understanding its potential roles in coordination chemistry and biological systems. Studies on other carboxylic acids have successfully used DFT to quantify their binding strength with different metal ions. researchgate.net

Molecular Docking Investigations for Ligand-Target Interactions

No specific research data found for this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgnih.gov This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein target. If this compound were to be investigated for potential biological activity, molecular docking simulations would be performed against various protein targets to predict its binding mode and affinity. nih.govmdpi.com The results could guide the design of more potent derivatives.

Prediction of Supramolecular Synthons and Crystal Packing for Solid-State Properties

No specific research data found for this compound.

The solid-state properties of a compound are determined by how its molecules pack in a crystal lattice, which is guided by intermolecular interactions known as supramolecular synthons. researchgate.netrsc.org For this compound, the carboxylic acid and carbamoyl groups are capable of forming strong hydrogen bonds, which would likely dominate the crystal packing. Computational methods can be used to predict the most stable supramolecular synthons and the resulting crystal structure. rsc.orgfigshare.com Understanding the crystal packing is essential for controlling solid-state properties like solubility and stability.

Acidity Constant (pKa) Prediction and Dissociation Behavior

No specific research data found for this compound.

The acidity constant (pKa) is a critical parameter that describes the extent of ionization of a molecule in solution. peerj.comrsc.org Computational methods, often in conjunction with continuum solvation models, can predict the pKa of ionizable groups like the carboxylic acid in this compound. researchgate.netchemrxiv.orgnih.govmpg.de These predictions are valuable for understanding the molecule's behavior in different pH environments, which is crucial for applications in medicinal chemistry and materials science. Various computational strategies have been developed and evaluated for accurately predicting the pKa of carboxylic acids. researchgate.netrsc.org

Potential Research Applications and Future Directions for 5 Carbamoylfuran 2 Carboxylic Acid

Identification and Optimization of Lead Compounds in Drug Discovery

In the realm of drug discovery, the identification of novel lead compounds is a critical starting point. 5-Carbamoylfuran-2-carboxylic acid and its derivatives are promising candidates for high-throughput screening assays to identify new lead structures. ontosight.ai The furan (B31954) ring, along with the attached functional groups, provides a framework that can be chemically modified to optimize pharmacological properties. ontosight.ai The process of lead optimization involves iterative chemical synthesis and biological testing to enhance a compound's activity, selectivity, and pharmacokinetic profile. The structural simplicity and synthetic tractability of this compound make it an attractive scaffold for the generation of compound libraries for screening against various biological targets.

The carboxylic acid moiety, while often crucial for target interaction, can sometimes present challenges such as metabolic instability or poor membrane permeability. rsc.org Medicinal chemists often employ strategies like bioisosteric replacement to overcome these hurdles. The carbamoyl (B1232498) group in this compound offers a site for chemical modification to fine-tune the molecule's properties, potentially leading to the discovery of potent and selective drug candidates for a variety of diseases. nih.gov

Advancement in Medicinal Chemistry Research

The field of medicinal chemistry is continually seeking new molecular frameworks to explore chemical space and develop novel therapeutic agents. This compound serves as a valuable building block in this endeavor. Its derivatives can be synthesized to probe structure-activity relationships (SAR), providing insights into the molecular interactions that govern a compound's biological activity. nih.gov

The reactivity of the carboxylic acid and carbamoyl groups allows for the synthesis of a wide range of derivatives, including esters, amides, and more complex heterocyclic systems. msu.edu These synthetic efforts contribute to a deeper understanding of how modifications to the this compound scaffold impact its interaction with biological targets. Boronic acid derivatives, for instance, are known to form reversible covalent bonds with amino acid residues in proteins and can be considered as bioisosteres of carboxylic acids, offering a potential avenue for designing novel inhibitors. researchgate.net

Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. While direct studies on the antimicrobial properties of this compound are limited, related furan derivatives have shown promise. For instance, pyrazole (B372694) derivatives containing a furan moiety have been synthesized and evaluated for their activity against various bacterial and fungal strains. bibliotekanauki.pl

Furthermore, 2-pyrrolidone-5-carboxylic acid (PCA), a compound with some structural similarity to a saturated version of the target molecule, has been shown to inhibit the growth of spoilage bacteria. nih.govresearchgate.net An association of PCA with copper sulfate (B86663) has demonstrated bactericidal activity against drug-resistant Staphylococcus strains. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the design and synthesis of novel antimicrobial agents. Carboxylic acid-capped silver nanoparticles have also demonstrated significant antimicrobial activity, indicating another potential application for this class of compounds. mdpi.com

Research into Anti-Inflammatory Compounds

Chronic inflammation is a key factor in a multitude of diseases, driving the search for new and improved anti-inflammatory drugs. Derivatives of various carboxylic acids have been extensively studied for their anti-inflammatory potential. For example, 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and shown to possess both anti-inflammatory and analgesic activity. nih.gov

The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. ualberta.ca Research into novel inhibitors often focuses on modifying existing scaffolds to improve potency and reduce side effects. The 3,4,5-trimethoxyphenyl group, found in some anti-inflammatory compounds, could be incorporated into derivatives of this compound to explore potential synergistic effects. semanticscholar.org The development of dual inhibitors of both COX and 5-lipoxygenase (5-LO) is another promising area of research to achieve a better safety profile. ualberta.ca

Investigation as Anticancer Agents

The quest for more effective and selective anticancer therapies is a major focus of modern drug discovery. The indole (B1671886) backbone, a related heterocyclic system, is found in numerous compounds with anticancer properties. nih.gov Derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and shown to inhibit cancer cell proliferation by targeting EGFR tyrosine kinase. nih.govresearchgate.net

Similarly, benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.gov Pyrazinoic acid derivatives have also been explored as anticancer agents, with some compounds showing moderate cytotoxicity against various cancer cell lines. scispace.com These examples highlight the potential of heterocyclic carboxylic acids in oncology research. The this compound scaffold could be utilized to develop novel compounds that target various pathways involved in cancer progression, such as cell proliferation and apoptosis.

Exploration in Antiparasitic Chemotherapy

The development of drugs targeting parasitic enzymes is a key strategy in antiparasitic chemotherapy. The structural features of this compound could be exploited to design inhibitors of essential parasite-specific enzymes. Further research in this area could involve screening libraries of this compound derivatives against a panel of parasitic organisms to identify potential lead compounds for the development of new antiparasitic drugs.

Integration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives presents an opportunity to apply these principles. For example, chemoenzymatic strategies are being developed for the selective transformation of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) into valuable furan carboxylic acids, offering a more sustainable alternative to traditional chemical methods. rsc.org

Microwave-assisted organic synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. This technique has been successfully applied to the synthesis of benzofuran-2-carboxylic acids. nih.gov The production of acid chlorides from biomass-derived furfurals using reagents like tert-butyl hypochlorite (B82951) also represents a move towards more environmentally benign synthetic routes. rsc.org Future research should focus on developing and optimizing green synthetic methods for the production of this compound, minimizing waste and environmental impact.

Consideration of Industrial Scalability for Synthesis and Production

The industrial-scale synthesis and production of this compound present a multifaceted challenge that balances precursor availability, reaction efficiency, and economic viability. While specific large-scale manufacturing processes for this particular compound are not extensively detailed in publicly available literature, an analysis of synthetic routes for structurally similar furan derivatives, particularly 2,5-Furandicarboxylic acid (FDCA), provides significant insight into potential scalable production strategies. The primary considerations for industrial production revolve around the selection of starting materials, the efficiency and environmental impact of the chemical transformations, and the complexity of purification.

Potential Manufacturing Routes

The industrial synthesis of this compound can be approached from several perspectives, primarily leveraging well-established furan chemistry. A key precursor is FDCA, a bio-based monomer that has garnered significant attention as a replacement for petroleum-derived terephthalic acid. rsc.org

One potential route involves the partial amidation of FDCA. This would require the selective conversion of one of the two carboxylic acid groups into a primary amide. Achieving high selectivity on an industrial scale can be challenging, often necessitating the use of protecting groups or specialized catalytic systems to avoid the formation of diamides or unreacted starting material.

Alternatively, a more direct approach could begin with the oxidation of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from carbohydrates. google.com The oxidation of HMF typically yields a mixture of products, including FDCA and 5-formylfuran-2-carboxylic acid (FFCA). lookchem.comtue.nl The FFCA could then be converted to the target carbamoyl derivative. A catalytic strategy for the selective production of FFCA has been reported, which could be a key step in a scalable process. tue.nl Another potential starting material is 2-furoic acid, which can be produced from furfural (B47365), a bulk chemical derived from lignocellulosic biomass. rsc.org A carboxylation reaction could then be employed to introduce the second functional group. rsc.orgresearchgate.net

A plausible synthetic pathway could also involve the use of biocatalysis. Enzymatic processes can offer high selectivity under mild reaction conditions, potentially reducing the environmental footprint of the synthesis. rsc.org For instance, nitrile hydratase/amidase systems have been used for the enantioselective hydrolysis of nitriles to amides and carboxylic acids. researchgate.net

Challenges in Large-Scale Production

Scaling up the synthesis of this compound from laboratory to industrial production introduces several significant challenges:

Catalyst Cost and Stability: Many of the oxidation reactions for furan derivatives rely on catalysts containing precious metals like gold or platinum. rsc.orgacs.org The high cost and limited availability of these metals are major hurdles for commercialization. rsc.org Developing robust, recyclable, and cost-effective catalysts from more abundant transition metals is a key area of research. rsc.org

Reaction Conditions: High temperatures and pressures are often required to achieve reasonable reaction rates and yields, which translates to high energy consumption and capital costs for specialized equipment. google.com

Product Purification: The separation of the desired product from a complex mixture of starting materials, intermediates (such as HMFCA and FFCA), and byproducts can be difficult and costly. acs.org This often requires energy-intensive purification techniques like crystallization or chromatography. researchgate.netnih.gov

Feedstock Purity: The use of biomass-derived feedstocks like HMF can introduce impurities that may deactivate catalysts or lead to unwanted side reactions. acs.org

Cost of Starting Materials

The economic feasibility of producing this compound is heavily dependent on the cost of the starting materials. The use of inedible lignocellulosic biomass to produce precursors like furfural and HMF is a potentially advantageous strategy. rsc.org Furfural is a commercially produced bulk chemical, making it an attractive starting point. rsc.org The production of HMF from fructose (B13574) or glucose is also well-established, though the costs can be higher. google.com The development of more efficient and lower-cost methods for converting raw biomass into these key furan-based platform chemicals is crucial for the economic viability of their downstream derivatives.

Process Optimization and Green Chemistry

To enhance the industrial scalability and sustainability of this compound production, several process optimization and green chemistry principles can be applied:

Continuous Flow Reactors: Shifting from batch to continuous flow processing can offer improved heat and mass transfer, better process control, and higher throughput. mdpi.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical CO2 can significantly reduce the environmental impact of the process. jocpr.com

Microwave-Assisted Synthesis: Microwave heating can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govmdpi.commdpi.com

Biocatalysis: The use of enzymes can enable highly selective transformations under mild conditions, minimizing waste and energy use. rsc.org However, the productivity of biocatalytic processes for compounds like FDCA is often limited by the low concentration of the substrate that can be processed. rsc.org

The table below summarizes potential synthetic strategies for furan-based carboxylic acids, which could be adapted for the production of this compound.

| Parameter | Strategy 1: Oxidation of HMF | Strategy 2: Carboxylation of 2-Furoic Acid | Strategy 3: Microwave-Assisted Synthesis |

| Starting Material | 5-Hydroxymethylfurfural (HMF) | 2-Furoic Acid | Various Halocoumarins or Acetophenones |

| Key Reagents/Catalysts | Noble metal (e.g., Au, Pt) or transition metal oxide catalysts, oxidant (e.g., O2) rsc.orgacs.org | Alkali carbonate, CO2 rsc.org | Base (e.g., NaOH), Ethyl Oxalate nih.govmdpi.com |

| Typical Conditions | Elevated temperature and pressure google.com | High temperature, solvent-free or high-boiling solvent rsc.org | Rapid heating to ~80-100°C nih.govmdpi.com |

| Advantages | Utilizes a key bio-based platform chemical. google.com | Starts from a commercially available, inedible biomass-derived chemical; avoids late-stage oxidation. rsc.org | Significantly reduced reaction times, high yields, potential for automation. nih.govmdpi.com |

| Challenges | Catalyst cost and deactivation, formation of byproducts, purification. rsc.org | Harsh reaction conditions, product inhibition. rsc.org | Scalability of microwave reactors for bulk chemical production. |

Q & A

Q. What are the common synthetic routes for 5-Carbamoylfuran-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of furan precursors. For example, analogous compounds like 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid are synthesized via reactions with substituted amines under mild conditions (60–80°C, 2–4 hours) . For introducing carbamoyl groups, a plausible route could involve coupling a furan-2-carboxylic acid derivative with an isocyanate or urea-based reagent under basic conditions. Catalyst selection (e.g., palladium for cross-coupling) and solvent polarity significantly impact yields. Optimization of temperature (e.g., 40–60°C) and reaction time (4–8 hours) is critical to minimize side reactions like hydrolysis .

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer :

- Purification : Use column chromatography with polar stationary phases (e.g., silica gel) and eluents like ethyl acetate/hexane mixtures. Recrystallization from ethanol/water mixtures may enhance purity.

- Characterization :

- NMR : H and C NMR to confirm carbamoyl (-CONH) and carboxylic acid (-COOH) functional groups.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]).

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions .

- Incompatibilities : Avoid strong oxidizers, bases, or high temperatures (>100°C), which may decarboxylate the carboxylic acid group or decompose the carbamoyl moiety .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for reactions like amidation or cyclization. For instance, Fukui indices predict electrophilic/nucleophilic sites on the furan ring, guiding catalyst design (e.g., Pd-catalyzed cross-coupling) . Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS to optimize reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for furan-carboxylic acid derivatives?

- Methodological Answer :

- Dose-Response Analysis : Validate bioactivity (e.g., antimicrobial assays) across multiple concentrations (IC or MIC values) to rule out false positives .

- Metabolic Stability : Assess compound stability in biological matrices (e.g., liver microsomes) to distinguish intrinsic activity from artifact degradation .

- Structural Analogues : Compare with derivatives (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) to identify structure-activity relationships (SAR) .

Q. What advanced spectroscopic techniques elucidate the solid-state structure of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.